

A Technical Guide to Amino-PEG2-tert-butyl acetate (H2N-PEG2-CH2COOtBu)

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Compound of Interest		
Compound Name:	H2N-PEG2-CH2COOtBu	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the bifunctional molecule commonly known as **H2N-PEG2-CH2COOtBu**. This compound is a valuable building block in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The fundamental molecular characteristics of **H2N-PEG2-CH2COOtBu** are summarized in the table below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C10H21NO4	[1][2][3][4][5]
Molecular Weight	219.28 g/mol	
Appearance	Colorless Liquid	-
Storage Conditions	-18°C for long-term storage, protected from light	_

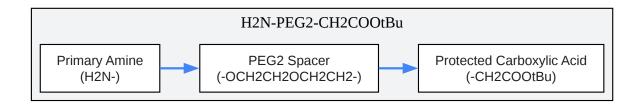
Structural and Functional Overview



H2N-PEG2-CH2COOtBu, also referred to as Amino-PEG2-t-butyl ester, is a polyethylene glycol (PEG)-based linker. Its structure is characterized by three key components:

- A primary amine group (H2N-): This functional group provides a reactive site for conjugation to other molecules, such as ligands for target proteins.
- A dietheylene glycol (PEG2) spacer: This flexible, hydrophilic spacer enhances the solubility
 of the resulting conjugate in aqueous media.
- A tert-butyl protected carboxylic acid (-CH2COOtBu): The tert-butyl ester serves as a
 protecting group for the carboxylic acid. This group can be deprotected under acidic
 conditions to reveal a free carboxylic acid, which can then be used for further chemical
 modifications.

The combination of these features makes it a versatile linker in the synthesis of more complex molecules, such as PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.



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Figure 1: Structural components of H2N-PEG2-CH2COOtBu.

Experimental Considerations

While specific experimental protocols are highly dependent on the application, the characterization of **H2N-PEG2-CH2COOtBu** and its subsequent conjugates typically involves standard analytical techniques.

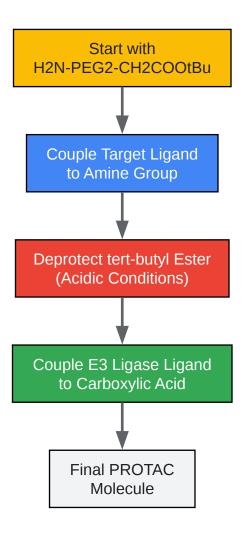
Methodologies for Structural Verification:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the amine, PEG spacer, and tert-butyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight of the compound, confirming its elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and the C=O stretch of the ester.

Workflow for PROTAC Synthesis:

The general workflow for utilizing **H2N-PEG2-CH2COOtBu** in the synthesis of a PROTAC would involve a multi-step process. The diagram below illustrates a logical workflow.



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Figure 2: General workflow for PROTAC synthesis.

This guide provides the core technical information for **H2N-PEG2-CH2COOtBu**. For specific applications and detailed experimental protocols, researchers should consult relevant literature and synthetic chemistry resources.

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